2,3-Dibromo-3,3-difluoroprop-1-ene
Overview
Description
2,3-Dibromo-3,3-difluoroprop-1-ene is a chemical compound with the molecular formula C3H2Br2F2. It is a colorless liquid with a pungent odor and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
2,3-Dibromo-3,3-difluoroprop-1-ene can be synthesized through several methods. One common synthetic route involves the reaction of 3,3-difluoropropene with bromine gas. This reaction typically occurs under controlled conditions to ensure the desired product is obtained . Industrial production methods may involve similar reactions but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
2,3-Dibromo-3,3-difluoroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with reagents such as lithium bromide to form gem-difluorinated organic compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can still participate in such reactions under appropriate conditions.
Common reagents used in these reactions include lithium bromide and palladium catalysts . Major products formed from these reactions often include gem-difluorinated organic compounds and other substituted derivatives .
Scientific Research Applications
2,3-Dibromo-3,3-difluoroprop-1-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3,3-difluoroprop-1-ene involves its reactivity with nucleophiles and electrophiles. The bromine atoms in the compound are highly reactive, making it a suitable candidate for substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
2,3-Dibromo-3,3-difluoroprop-1-ene can be compared with similar compounds such as 3-bromo-3,3-difluoropropene. Both compounds share similar reactivity patterns, but this compound has two bromine atoms, making it more reactive in certain substitution reactions . Other similar compounds include 2-bromo-3,3,3-trifluoropropene and 3,3-difluoropropene .
Properties
IUPAC Name |
2,3-dibromo-3,3-difluoroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2Br2F2/c1-2(4)3(5,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOGOZVYKBOSPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(F)(F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371582 | |
Record name | 2,3-dibromo-3,3-difluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
677-35-0 | |
Record name | 2,3-dibromo-3,3-difluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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